4-Hydroxybut-2-ynoic acid
Overview
Description
4-Hydroxybut-2-ynoic acid is an organic compound with the molecular formula C4H4O3. It is characterized by the presence of both a hydroxyl group and a carboxylic acid group attached to a butynoic acid backbone. This compound is known for its unique reactivity due to the presence of the triple bond in its structure .
Mechanism of Action
Mode of Action
It is known that the compound can participate in organic synthesis reactions, such as the synthesis of carboxylic acids .
Biochemical Pathways
It is known that the compound can be used as an intermediate in the synthesis of dyes and fluorescent reagents , which suggests it may interact with biochemical pathways related to these substances.
Pharmacokinetics
The compound is soluble in acetonitrile and DMSO to a small extent , which may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of dyes and fluorescent reagents , it may contribute to the properties of these substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybut-2-ynoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product. Another method includes the oxidation of 4-hydroxybut-2-yne using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 4-oxobut-2-ynoic acid.
Reduction: Reduction of the triple bond can yield 4-hydroxybut-2-enoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
- 4-Oxobut-2-ynoic acid (oxidation)
- 4-Hydroxybut-2-enoic acid (reduction)
- 4-Chlorobut-2-ynoic acid (substitution) .
Scientific Research Applications
4-Hydroxybut-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 4-Hydroxybut-2-enoic acid
- 4-Oxobut-2-ynoic acid
- 4-Chlorobut-2-ynoic acid
Uniqueness: 4-Hydroxybut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxybut-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYMWMSAXULCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326873 | |
Record name | 4-hydroxybut-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-52-2 | |
Record name | 4-hydroxybut-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybut-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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